molecular formula C15H21Cl4N3O B12773196 (2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride CAS No. 2241808-53-5

(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride

Cat. No.: B12773196
CAS No.: 2241808-53-5
M. Wt: 401.2 g/mol
InChI Key: IRXIQKZBDWHEFL-FZIZHOOBSA-N
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Description

(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzimidazole moiety, which is further chlorinated, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzimidazole ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Chlorination: The benzimidazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated benzimidazole is alkylated with a suitable alkyl halide to introduce the propyl group.

    Piperidine ring formation: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated benzimidazole moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-[3-(4-chlorobenzimidazol-1-yl)propyl]piperidin-3-ol
  • (2R,3S)-2-[3-(5-chlorobenzimidazol-1-yl)propyl]piperidin-3-ol

Uniqueness

The presence of two chlorine atoms on the benzimidazole ring distinguishes (2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride from its analogs. This unique substitution pattern may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2241808-53-5

Molecular Formula

C15H21Cl4N3O

Molecular Weight

401.2 g/mol

IUPAC Name

(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride

InChI

InChI=1S/C15H19Cl2N3O.2ClH/c16-10-5-6-12-15(14(10)17)19-9-20(12)8-2-3-11-13(21)4-1-7-18-11;;/h5-6,9,11,13,18,21H,1-4,7-8H2;2*1H/t11-,13+;;/m1../s1

InChI Key

IRXIQKZBDWHEFL-FZIZHOOBSA-N

Isomeric SMILES

C1C[C@@H]([C@H](NC1)CCCN2C=NC3=C2C=CC(=C3Cl)Cl)O.Cl.Cl

Canonical SMILES

C1CC(C(NC1)CCCN2C=NC3=C2C=CC(=C3Cl)Cl)O.Cl.Cl

Origin of Product

United States

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